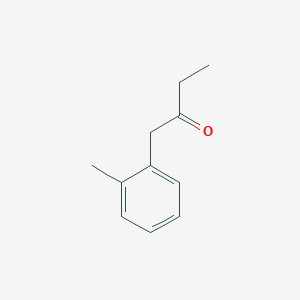
1-(2-Methylphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)butan-2-one, also known by its chemical formula C11H14O, is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by a butan-2-one backbone with a 2-methylphenyl group attached to the first carbon atom. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation method but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature and pressure.
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: 2-Methylbenzoic acid.
Reduction: 1-(2-Methylphenyl)butan-2-ol.
Substitution: 2-Methyl-4-nitrophenylbutan-2-one (nitration product).
科学的研究の応用
1-(2-Methylphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Methylphenyl)butan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in oxidation reactions, it is converted to carboxylic acids via the formation of intermediate alcohols and aldehydes. The molecular targets and pathways involved are specific to the type of reaction and the conditions employed.
類似化合物との比較
1-(2-Methylphenyl)butan-2-one can be compared with other aromatic ketones such as:
Acetophenone (C8H8O): Similar in structure but lacks the butyl side chain.
Benzophenone (C13H10O): Contains two phenyl groups instead of a methylphenyl and butanone group.
Propiophenone (C9H10O): Has a propyl side chain instead of a butyl side chain.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other aromatic ketones. Its methyl group on the phenyl ring and butanone backbone make it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in the field of organic chemistry, with significant applications in research and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and pharmaceuticals
特性
IUPAC Name |
1-(2-methylphenyl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOVCNBAMBWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595276 |
Source


|
| Record name | 1-(2-Methylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26667-68-5 |
Source


|
| Record name | 1-(2-Methylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














